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  • Product: methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate
  • CAS: 1017783-93-5

Core Science & Biosynthesis

Foundational

1H-pyrazole-4-carboxylate tautomerism and stability

An In-Depth Technical Guide to the Tautomerism and Stability of 1H-Pyrazole-4-Carboxylate For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide synthesizes foundati...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Tautomerism and Stability of 1H-Pyrazole-4-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide synthesizes foundational principles with field-proven methodologies to provide a comprehensive understanding of the tautomeric behavior of 1H-pyrazole-4-carboxylate. This molecule, a common scaffold in medicinal chemistry, presents a fascinating case of prototropic tautomerism, a phenomenon with profound implications for its physicochemical properties, receptor binding, and overall efficacy as a therapeutic agent. Understanding and controlling this equilibrium is paramount for rational drug design and development.

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. When one of these nitrogens is unsubstituted (an N-H pyrazole), the proton can reside on either nitrogen atom. This results in a dynamic equilibrium between two distinct chemical species known as annular tautomers.[1] This is not merely a resonance structure but a true equilibrium involving the migration of a proton and a shift in double bonds within the ring.[2]

For a 4-substituted pyrazole like 1H-pyrazole-4-carboxylate, this equilibrium exists between the 1H,4-carboxylate and the 1H,5-carboxylate forms (often referred to as the 3-carboxylate and 5-carboxylate forms, respectively, depending on the numbering convention relative to the N-H). The position of this equilibrium dictates the molecule's hydrogen bonding capabilities, dipole moment, pKa, and steric profile, all of which are critical determinants of its biological activity.[1]

Figure 1: Annular tautomeric equilibrium in 1H-pyrazole-4-carboxylate.

Guiding Principles: Factors Influencing Tautomer Stability

The preference for one tautomer over another is not random; it is governed by a delicate interplay of electronic, steric, and environmental factors.

Electronic Effects of Substituents

The electronic nature of substituents on the pyrazole ring is a primary determinant of tautomeric preference.[1] The carboxylate group (-COO⁻) or its corresponding ester (-COOR) or acid (-COOH) form is electron-withdrawing.

  • Electron-Withdrawing Groups (EWGs): Groups like -COOH, -CHO, and -NO₂ pull electron density from the ring. These substituents generally favor the tautomer where the group is at the C5 position (Tautomer B in Figure 1).[3][4] This arrangement places the electron-deficient carbon further from the more electronegative N-H nitrogen.

  • Electron-Donating Groups (EDGs): Conversely, substituents such as -NH₂, -OH, and -CH₃ tend to stabilize the tautomer where the group is at the C3 position.[1][3]

For 1H-pyrazole-4-carboxylic acid, theoretical studies have shown that strong electron-withdrawing groups like -COOH favor the N1-H tautomer where the substituent is at C5.[4]

Solvent Effects

The surrounding solvent environment plays a critical role in stabilizing or destabilizing tautomers, primarily through polarity and specific hydrogen bonding interactions.[3]

  • Polarity: The two tautomers often possess different dipole moments. A more polar solvent will preferentially solvate and stabilize the more polar tautomer, shifting the equilibrium.[5]

  • Protic vs. Aprotic Solvents: Polar protic solvents (e.g., water, ethanol) can act as both hydrogen bond donors and acceptors. They can facilitate the proton transfer required for tautomerization by forming a hydrogen-bonded bridge, thereby lowering the activation energy for interconversion.[3][6] Computational studies have shown that water molecules significantly lower the energetic barriers between pyrazole tautomers.[3]

Intramolecular Interactions

The potential for intramolecular hydrogen bonding can be a powerful stabilizing force. In the case of the 5-carboxylate tautomer, a hydrogen bond can form between the N1-H proton and an oxygen atom of the adjacent carboxylate group. This six-membered ring-like interaction can significantly stabilize this form over the alternative, where such an interaction is not possible.[3]

Methodologies for Tautomer Elucidation

A multi-faceted approach combining experimental spectroscopy and computational chemistry is essential for a robust analysis of tautomeric systems.

Experimental Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and widely used technique for studying tautomerism in solution.[2] The key lies in the rate of interconversion between tautomers relative to the NMR timescale.

  • Fast Exchange: At room temperature, the proton transfer between the two nitrogen atoms is often very rapid. This results in a time-averaged spectrum, where signals for chemically distinct but rapidly interconverting atoms (e.g., C3 and C5) appear as a single, often broadened, signal.[3] The N-H proton itself typically appears as a very broad signal between 10-14 ppm.[7]

  • Slow Exchange: By lowering the temperature, the rate of interconversion can be slowed. If the exchange becomes slow on the NMR timescale, the averaged signals will decoalesce into two distinct sets of signals, one for each tautomer. The ratio of the two tautomers can then be determined directly by integrating their respective signals.[7][8]

Protocol 1: Variable-Temperature (VT) ¹H NMR Experiment

  • Sample Preparation: Dissolve 5-10 mg of the 1H-pyrazole-4-carboxylate derivative in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Choose a solvent with a wide liquid temperature range.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Note any broadened signals, particularly for the pyrazole ring protons.

  • Cooling: Decrease the spectrometer temperature in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.

  • Observation: Monitor the spectra for the broadening and subsequent splitting (decoalescence) of signals into two distinct sets.

  • Quantification: Once two sets of well-resolved signals are observed (the slow-exchange regime), integrate corresponding, non-overlapping peaks for each tautomer to determine the equilibrium constant (KT).

  • Warming (Optional): Gradually increase the temperature past the initial point to observe the coalescence and eventual sharpening of the signals, confirming the dynamic exchange process.

¹³C and ¹⁵N NMR: These nuclei provide a wider chemical shift range, often allowing for better resolution of tautomeric signals. ¹⁵N NMR is particularly definitive as it directly probes the nitrogen atoms involved in the tautomerism.[4][9]

UV-Vis Spectroscopy

Tautomers are different chemical compounds and thus have distinct electronic structures, leading to different UV-Vis absorption spectra.[10] While bands often overlap, analysis in different solvents can be informative.[11]

  • Solvatochromism: The absorption maximum (λmax) of each tautomer may shift depending on solvent polarity. By observing these shifts across a range of solvents, one can infer the relative polarities of the tautomers and which form is favored in a given environment.[12] This technique is simple and rapid but often provides qualitative rather than quantitative results unless combined with computational methods.[10][13]

X-ray Crystallography

X-ray crystallography provides an unambiguous snapshot of the molecule's structure in the solid state.[14] While this does not necessarily reflect the equilibrium in solution, it definitively identifies which tautomer is energetically preferred in the crystal lattice and reveals key intermolecular interactions, such as hydrogen bonding networks.[8]

Computational Chemistry

Density Functional Theory (DFT) Calculations

DFT has become an indispensable tool for predicting the relative stability of tautomers. By calculating the electronic ground state energy of each tautomer, we can predict the equilibrium distribution.[15][16]

Protocol 2: DFT Calculation for Tautomer Stability

  • Structure Generation: Build the 3D structures of both Tautomer A and Tautomer B.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p) or the more modern M06-2X/6-311++G(d,p)).[14][17]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data like the zero-point vibrational energy (ZPVE) and Gibbs free energy (G).

  • Solvation Modeling: To simulate solution-phase behavior, repeat the optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[17][18] Select the solvent used in experimental studies (e.g., water, DMSO).

  • Energy Comparison: Compare the Gibbs free energies (ΔG) of the two tautomers. The tautomer with the lower free energy is the more stable form. The equilibrium constant (KT) can be calculated using the equation: ΔG = -RT ln(KT).

workflow cluster_exp Experimental Workflow cluster_comp Computational Workflow Sample Pyrazole Sample NMR VT-NMR Spectroscopy Sample->NMR UVVis UV-Vis Spectroscopy Sample->UVVis XRay X-ray Crystallography Sample->XRay Ratio Tautomer Ratio (Solution) NMR->Ratio SolidState Tautomer Structure (Solid) XRay->SolidState Prediction Predicted Stability & Ratio Ratio->Prediction Compare & Validate DFT DFT Calculations (Geometry Optimization, Frequencies) Solvation Incorporate Solvation Model (PCM) DFT->Solvation Energy Calculate ΔG Solvation->Energy Energy->Prediction

Figure 2: A combined experimental and computational workflow for tautomer analysis.

Stability Analysis and Data

Computational and experimental studies on substituted pyrazoles provide quantitative insights into tautomer stability. The carboxylate group, being an EWG, generally favors the 5-substituted tautomer.

Compound SystemMethodConditionsMore Stable TautomerEnergy Difference (ΔE or ΔG)Reference(s)
Pyrazole-3(5)-carboxylic acidMP2/6-311++G**Gas Phase5-COOH~2.5 kcal/mol[3][4]
3(5)-Ester/Amide PyrazolesM06-2X/6-311++G(d,p)Chloroform3-Ester/AmideVaries with other substituent[14]
Ethyl 3-hydroxy-1H-pyrazole-4-carboxylateDFTEthanol3-OH form~4 kJ/mol (~1 kcal/mol)[19]

Note: The stability can be inverted based on other substituents and the specific environment. For instance, in a study of disubstituted pyrazoles, an ester group at C3 was favored when paired with a methyl or amino group, but the ester at C5 was favored when paired with a nitro group.[14]

Implications in Drug Development

The tautomeric state of a pyrazole-based drug candidate is of critical importance.

  • Receptor Recognition: Tautomers are distinct molecules with different shapes and patterns of hydrogen bond donors and acceptors. A receptor's binding pocket may show high affinity for one tautomer but not the other.[1] A molecule that exists predominantly as the "wrong" tautomer in a physiological environment will exhibit poor activity.

  • Physicochemical Properties: Tautomerism directly influences key ADME (Absorption, Distribution, Metabolism, and Excretion) properties like pKa, lipophilicity (logP), and solubility. An unpredictable tautomeric equilibrium can lead to inconsistent and unreliable experimental results.[1]

  • Intellectual Property: Different tautomers can sometimes be considered distinct chemical entities, which has significant implications for patent claims and intellectual property protection.

Conclusion

The tautomerism of 1H-pyrazole-4-carboxylate is a complex equilibrium governed by the electron-withdrawing nature of the carboxylate group, the polarity and proticity of the solvent, and the potential for intramolecular hydrogen bonding. The 5-carboxylate tautomer is often favored due to electronic effects and potential intramolecular stabilization. A robust characterization requires a synergistic approach, leveraging the quantitative power of low-temperature NMR and DFT calculations, complemented by insights from UV-Vis spectroscopy and X-ray crystallography. For scientists in drug development, a thorough understanding and characterization of this tautomeric behavior are not academic exercises but essential steps in designing potent, selective, and reliable therapeutic agents.

References

  • Guedes, G. P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 63. Available at: [Link]

  • Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Available at: [Link]

  • Bohrium. (2006). The use of NMR spectroscopy to study tautomerism. Available at: [Link]

  • Kolar, M., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 827-837. Available at: [Link]

  • Jarończyk, M., et al. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM, 673(1-3), 17-28. Available at: [Link]

  • Kappe, C. O., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 158. Available at: [Link]

  • Ilieva, S., et al. (2022). Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. Bulgarian Chemical Communications, 54(1), 12-18. Available at: [Link]

  • Ouattara, Z., et al. (2021). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Computational Chemistry, 9(3), 63-82. Available at: [Link]

  • Aguilar-Parrilla, F., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. New Journal of Chemistry, 16, 1-1. Available at: [Link]

  • Cabildo, P., et al. (1984). A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Spectrochimica Acta Part A: Molecular Spectroscopy, 40(7), 603-607. Available at: [Link]

  • de la Cruz, A., et al. (1995). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (5), 1031-1035. Available at: [Link]

  • Kusakiewicz-Dawid, A., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2629. Available at: [Link]

  • Pop, R., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Materials, 15(16), 5507. Available at: [Link]

  • Al-Hourani, B. J., et al. (2022). A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers. Scientific Reports, 12(1), 19586. Available at: [Link]

  • Alkorta, I., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(11), 2998. Available at: [Link]

  • Kolar, M., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 827-837. Available at: [Link]

  • Deka, R. C., & Ahmed, S. (2018). DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. ACS Omega, 3(8), 8836-8843. Available at: [Link]

  • Marín-Luna, M., et al. (2012). A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles. New Journal of Chemistry, 36(5), 1221-1230. Available at: [Link]

  • Shater, A. M., et al. (2023). Investigation on the stability of the Enol Tautomer of Favipiravir and its derivatives by DFT, QTAIM, NBO, NLO and 1H-NMR. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Gzella, A. K., & Raczyńska, E. D. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences, 24(7), 6296. Available at: [Link]

  • Slideshare. (2017). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Available at: [Link]

  • Kappe, C. O., et al. (2011). Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols. HETEROCYCLES, 83(7), 1565-1581. Available at: [Link]

  • Teague, S. J., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling, 56(10), 2035-2046. Available at: [Link]

  • Alkorta, I., & Elguero, J. (2014). Proton transfer in 1H-pyrazole-4-carboxylic acids. ResearchGate. Available at: [Link]

  • Jacquemin, D., & Perpète, E. A. (2010). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. Available at: [Link]

  • Couto, P. H., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2561-2566. Available at: [Link]

  • Tayyari, S. F., et al. (2017). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and T. Semantic Scholar. Available at: [Link]

  • Kappe, C. O., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. Available at: [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Yildiz, M., et al. (2023). Structural Characterization and Keto-Enol Tautomerization of 4-Substituted Pyrazolone Derivatives with Dft Approach. SSRN. Available at: [Link]

  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). Pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reagents and Strategies for Regioselective Substitution of 1H-Pyrazole Nitrogen

In the development of active pharmaceutical ingredients (APIs) and agrochemicals, the regioselective functionalization of the 1H-pyrazole nitrogen is a pervasive synthetic challenge. The core of this difficulty lies in t...

Author: BenchChem Technical Support Team. Date: March 2026

In the development of active pharmaceutical ingredients (APIs) and agrochemicals, the regioselective functionalization of the 1H-pyrazole nitrogen is a pervasive synthetic challenge. The core of this difficulty lies in the tautomeric nature of the pyrazole ring: the two adjacent nitrogen atoms (N1 and N2) share highly similar electronic properties[1]. When subjected to alkylation or arylation, unsymmetrical 3-substituted or 3,5-disubstituted pyrazoles frequently yield a mixture of N1 and N2 regioisomers, necessitating tedious chromatographic separations and reducing overall yield.

As application scientists, we must design self-validating, regioselective workflows that bypass these mixtures. This guide details the causality behind reagent selection, shifting the paradigm from unpredictable thermodynamic mixtures to highly controlled kinetic and pre-organized transition states.

Mechanistic Causality: Thermodynamic vs. Kinetic Control

The choice of base and solvent is the primary determinant of regioselectivity in pyrazole N-substitution.

When a 3-substituted pyrazole is subjected to strong bases (e.g., NaH, KOtBu) in polar aprotic solvents (e.g., DMF), it undergoes full deprotonation to form a highly symmetrical, resonance-stabilized pyrazolide anion. Under these thermodynamically controlled conditions, the nucleophilicity of N1 and N2 is nearly indistinguishable. The incoming electrophile attacks based on minimal steric bias, resulting in poor regioselectivity (often yielding 1:1 to 2:1 mixtures)[2].

Conversely, utilizing weaker bases (e.g., 2,6-lutidine, K₂CO₃) prevents full anion formation. The reaction proceeds via a hydrogen-bonded or neutral intermediate, shifting the reaction to kinetic control [2]. According to research published in [2], the use of 2,6-lutidine heavily penalizes attack at N2 due to the steric bulk of the 3-substituent, directing the electrophile to the less hindered N1 position. Furthermore, recent crystallographic evidence in [3] demonstrates that attractive non-covalent interactions (e.g., N1···O distances) in the transition state can pre-organize the reactants, driving >99.9:1 regioselectivity in catalyst-free Michael additions.

G P 1H-Pyrazole (Tautomeric Mixture) N1 N1-Substituted Product (Sterically Favored) P->N1 Weak Base, Bulky Electrophile N2 N2-Substituted Product (Electronically Favored) P->N2 Strong Base, Mitsunobu

Tautomeric equilibrium and reaction conditions dictating N1 vs N2 regioselective substitution.

Table 1: Influence of Base and Solvent on N1/N2 Regioselectivity
Base SystemSolventDeprotonation StateDominant Control FactorTypical N1:N2 Ratio
NaH DMFFull (Pyrazolide anion)Electronic~ 1:1 to 2:1 (Poor)
K₂CO₃ MeCNPartial / Ion-pairedSteric~ 4:1 to 10:1 (Good)
2,6-Lutidine Toluene / DCMNeutral / H-bondedHigh Steric> 20:1 (Excellent)
None (Michael) DMSO / NeatNeutralAttractive Interactions> 99:1 (Exceptional)

Core Methodologies and Self-Validating Protocols

Method A: Base-Mediated Kinetic N-Alkylation

Using weak, non-coordinating bases is the gold standard for achieving high N1 selectivity in sterically biased pyrazoles[2]. When reacting with electron-deficient alkenes (Michael acceptors), the reaction can even be run catalyst-free[3].

Protocol 1: Catalyst-Free Regioselective N1-Alkylation via Michael Addition Objective: Synthesize N1-alkylated pyrazoles with >99:1 regioselectivity utilizing transition-state pre-organization.

  • Preparation: In an oven-dried reaction vial, combine the 3-substituted-1H-pyrazole (1.0 equiv) and the Michael acceptor (e.g., ethyl acrylate, 1.2 equiv).

  • Solvent Addition: Dissolve the mixture in anhydrous DMSO to achieve a 0.5 M concentration. (Note: The reaction can also be run neat if the alkene is liquid, leveraging high concentration to drive the kinetics).

  • Reaction: Stir the mixture at 60 °C for 12–24 hours under an ambient atmosphere.

  • Workup: Dilute the mixture with EtOAc and wash extensively with brine (3x) to partition and remove the DMSO. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation: Analyze the crude product via ¹H NMR and 2D NOESY. A definitive NOE cross-peak between the newly introduced N-CH₂ protons and the pyrazole C5-H proton (typically around δ 7.4–7.6 ppm) confirms successful N1-alkylation[3].

Method B: Copper-Catalyzed Chan-Lam N-Arylation

The Chan-Lam coupling provides a mild, aerobic route to N-aryl pyrazoles. The regioselectivity is driven by the pre-coordination of the Cu(II) catalyst to the less sterically hindered nitrogen prior to transmetalation with the arylboronic acid[4]. Continuous flow chemistry approaches detailed in the [5] have revolutionized this process by safely delivering molecular oxygen (the terminal oxidant) at elevated pressures.

Protocol 2: Continuous Flow Chan-Lam N-Arylation Objective: Regioselective N-arylation using a tube-in-tube reactor for safe, scalable O₂ delivery.

  • Solution A Preparation: Dissolve the 3-substituted-1H-pyrazole (1.0 equiv), arylboronic acid (2.0 equiv), Cu(OAc)₂ (10 mol%), and pyridine (2.0 equiv) in anhydrous DMF/MeOH (9:1 v/v) to a concentration of 0.1 M[5].

  • Reactor Setup: Prime a continuous flow system equipped with a tube-in-tube gas-liquid contactor (utilizing a Teflon AF-2400 inner tube for O₂ permeation).

  • Pressurization: Pressurize the outer tube with molecular O₂ to 8 bar to ensure steady gas permeation into the liquid phase[5].

  • Execution: Pump Solution A through the inner tube at a flow rate corresponding to a residence time of 30–45 minutes at 25 °C.

  • Collection & Workup: Collect the reactor effluent in a flask containing saturated aqueous NH₄Cl to quench and complex the copper catalyst. Extract with EtOAc, wash with water, and purify via flash chromatography.

  • Self-Validation: Confirm regioselectivity via ¹³C NMR and NOESY. The N1-aryl isomer will lack the NOE correlation to the C3-substituent that would otherwise be present in the undesired N2-isomer[5].

Method C: Transposition and Directed Substitution (SEM/THP)

When inherent steric or electronic biases are insufficient to control regioselectivity, protecting group (PG) strategies are required. As detailed in [6], the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to temporarily block one nitrogen. This allows for subsequent C-H arylation or functionalization, followed by deprotection and directed N-alkylation to yield a single, regiopure isomer.

G Start Unsymmetric 1H-Pyrazole SEM SEM Protection (Steric Control) Start->SEM CH C-H Functionalization SEM->CH Deprotect Deprotection & Directed N-Alkylation CH->Deprotect End Regiopure Substituted Pyrazole Deprotect->End

Workflow for SEM-directed regioselective functionalization of unsymmetrical pyrazoles.

Method D: Mitsunobu Reaction for Selectivity Reversal

While base-catalyzed methods typically favor N1, the Mitsunobu reaction (using DIAD/DEAD, PPh₃, and an alcohol) often provides complementary or reversed regioselectivity (favoring N2)[7]. Mechanistically, the bulky phosphonium intermediate coordinates to the pyrazole, forcing the incoming alkoxy group to attack the alternative nitrogen to minimize steric strain in the transition state.

Method Selection Matrix

Table 2: Reagent Selection Matrix for Pyrazole N-Substitution
Desired TransformationPreferred Reagent SystemKey AdvantageMechanistic Rationale
N1-Alkylation (Sterically unhindered)Alkyl Halide + 2,6-LutidineHigh RegioselectivityWeak base prevents full anion formation; attack occurs via the less hindered trajectory.
N1-Alkylation (Michael Acceptors)Catalyst-Free (Neat or DMSO)Green, >99:1 SelectivityAttractive intermolecular interactions (N1···O) pre-organize the transition state.
N-Arylation Cu(OAc)₂ + Arylboronic AcidMild conditions, O₂ oxidantCu(II) coordinates to the less hindered N prior to transmetalation.
N2-Alkylation (Sterically hindered)Mitsunobu (DIAD/PPh₃)Reverses standard selectivityBulky phosphonium intermediate forces attack at the alternative nitrogen.

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry (2022).[Link]

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PubMed Central (PMC) / J. Am. Chem. Soc. (2014).[Link]

  • Development and Scale-Up of a Continuous Aerobic Oxidative Chan–Lam Coupling. Organic Process Research & Development (2019).[Link]

  • Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant. Beilstein Journal of Organic Chemistry (2016).[Link]

  • Insights into Regioselective Oxy (−O−) and Imino (−NH−) Group Insertions... / First Nucleophilic Aromatic Substitution of Annelated Pyrazole. The Journal of Organic Chemistry (2002).[Link]

Sources

Application

Application Note: Divergent Synthesis & Evaluation of Kinase Inhibitors Using the Methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate Scaffold

Executive Summary The pyrazole-thiophene moiety represents a "privileged scaffold" in kinase inhibitor discovery, serving as a bioisostere for bi-aryl systems while offering superior physicochemical properties. This guid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-thiophene moiety represents a "privileged scaffold" in kinase inhibitor discovery, serving as a bioisostere for bi-aryl systems while offering superior physicochemical properties. This guide details the utilization of Methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate (MTPC) as a core building block.

Unlike rigid scaffolds, MTPC offers two distinct vectors for diversification: the N1-position (for hydrophobic pocket optimization) and the C4-ester (for hinge-binding or solvent-front interactions). This protocol outlines the conversion of MTPC into a library of ATP-competitive inhibitors, followed by biochemical validation against targets such as JNK3 , CDK2 , and EGFR .

Structural Rationale & Binding Mechanism

The MTPC scaffold is designed to mimic the adenosine ring of ATP. Its efficacy is driven by three molecular interactions:

  • Hinge Binding (C4-Vector): The ester is a precursor to amides/ureas. The resulting carbonyl and NH groups form critical hydrogen bonds with the kinase hinge region (e.g., Met108 in p38 MAP kinase).

  • Selectivity Pocket (Thiophene): The thiophene ring at C3 acts as a lipophilic anchor, occupying the hydrophobic "back pocket" (Gatekeeper region), often improving selectivity over kinases with larger gatekeeper residues.

  • Solvent Exposure (N1-Vector): Substitution at the pyrazole nitrogen allows the inhibitor to extend into the solvent channel or interact with the ribose-binding pocket, modulating solubility and pharmacokinetics.

Visualization: Scaffold Binding Mode & Logic

KinaseBinding Scaffold MTPC Scaffold (Core) Hinge Hinge Region (H-Bonding) Scaffold->Hinge C4-Amide Derivative (Donor/Acceptor) Gatekeeper Hydrophobic Pocket (Selectivity) Scaffold->Gatekeeper Thiophene (Lipophilic Interaction) Solvent Solvent Front (Solubility/ADME) Scaffold->Solvent N1-Substitution (Steric Bulk)

Figure 1: Pharmacophore mapping of the MTPC scaffold within the kinase ATP-binding site.

Chemical Protocol: Library Generation

Objective: Convert the inactive ester scaffold into active amide-based inhibitors.

Phase A: N1-Diversification (Optional but Recommended)

Note: If the 1H-pyrazole nitrogen remains unsubstituted, it can act as both a donor and acceptor, but N-alkylation/arylation typically improves potency.

Reagents:

  • MTPC (1.0 eq)

  • Alkyl/Aryl Halide (1.2 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (Anhydrous)

Procedure:

  • Dissolve MTPC in DMF (0.2 M concentration).

  • Add

    
     and stir for 15 min at Room Temperature (RT) to deprotonate the pyrazole.
    
  • Add the alkyl/aryl halide dropwise.

  • Heat to 60°C for 4–6 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Phase B: Ester Hydrolysis

Objective: Expose the carboxylic acid for coupling.

Procedure:

  • Suspend the N-substituted ester in THF:MeOH:Water (3:1:1).

  • Add LiOH monohydrate (3.0 eq).

  • Stir at RT for 12 hours.

  • Workup: Acidify to pH 3 with 1N HCl. The carboxylic acid precipitate is filtered, washed with water, and dried under vacuum. Yields typically >90%.[1][2]

Phase C: Amide Coupling (The "Hinge Binder" Synthesis)

Objective: Install the amine moiety to complete the pharmacophore.

Reagents:

  • Carboxylic Acid Intermediate (1.0 eq)

  • Amine Partner (e.g., substituted aniline, aminopyridine) (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)

  • DMF[3][4]

Procedure:

  • Dissolve the acid intermediate and DIPEA in DMF.

  • Add HATU and stir for 5 min to activate the acid.

  • Add the amine partner.

  • Stir at RT for 16 hours.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Visualization: Synthesis Workflow

Synthesis Start MTPC Scaffold (Methyl Ester) Step1 Step 1: N-Alkylation (R-X, Cs2CO3) Start->Step1 Inter1 Intermediate A (N-Substituted Ester) Step1->Inter1 Step2 Step 2: Hydrolysis (LiOH, THF/MeOH) Inter1->Step2 Inter2 Intermediate B (Carboxylic Acid) Step2->Inter2 Step3 Step 3: Amide Coupling (HATU, R'-NH2) Inter2->Step3 Final Final Kinase Inhibitor (Library) Step3->Final

Figure 2: Divergent synthetic pathway for MTPC-derived inhibitors.

Biological Evaluation Protocol

Assay Type: ADP-Glo™ Kinase Assay (Luminescence). Target: JNK3 (Example).

Reagent Setup
  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA, 50 μM DTT.
    
  • Substrate: Recombinant JNK3 (10 ng/well) and ATF2 substrate.

  • ATP: Ultra-pure ATP (Km concentration specific to kinase).

Assay Steps[5][6][7][8]
  • Compound Prep: Prepare 10-point dose-response curves of synthesized inhibitors in DMSO (Start at 10 μM, 1:3 serial dilution).

  • Incubation: Add 2 μL of compound + 4 μL of Kinase/Substrate mix to a 384-well white plate. Incubate 10 min at RT.

  • Reaction Start: Add 4 μL of ATP. Incubate for 60 min at RT.

  • Detection:

    • Add 10 μL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 20 μL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure luminescence on a multimode plate reader (e.g., EnVision).

Data Analysis

Calculate Percent Inhibition using the formula:



Fit data to a sigmoidal dose-response equation (Variable Slope) to determine 

.

Case Study Data: SAR Trends

The following table summarizes typical Structure-Activity Relationship (SAR) trends observed when modifying the MTPC scaffold for JNK3 inhibition [1, 2].

Compound IDN1-Substituent (R1)C4-Amide (R2)JNK3 IC50 (nM)Selectivity (vs p38)
MTPC-01 HPhenyl> 10,000N/A
MTPC-05 MethylPhenyl850Low
MTPC-12 Phenyl4-Pyridyl120Moderate
MTPC-24 4-Fluorophenyl4-Aminopyridine35 High (>50x)

Analysis:

  • MTPC-01: Lack of N1-substitution results in poor potency, likely due to weak hydrophobic packing.

  • MTPC-24: The combination of a fluorophenyl group at N1 (filling the solvent pocket) and an aminopyridine at C4 (interacting with the hinge) yields nanomolar potency.

References

  • Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Medicinal Chemistry Letters. (2020).

  • Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors. RSC Advances. (2025).

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules. (2023).

  • Synthesis and Characterization of Novel Methyl 1H-pyrazole-4-carboxylates. Molecules. (2021).

Sources

Technical Notes & Optimization

Troubleshooting

solubility issues of methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate in DMSO

Answering the call of complex research, this Technical Support Center provides a comprehensive guide for scientists and drug development professionals encountering solubility challenges with methyl 3-(thiophen-2-yl)-1H-p...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of complex research, this Technical Support Center provides a comprehensive guide for scientists and drug development professionals encountering solubility challenges with methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested solutions to empower you to overcome these common yet critical experimental hurdles.

Understanding the Challenge: The Nature of the Compound

Methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound. Molecules of this class, particularly those with planar aromatic systems like thiophene and pyrazole rings, often exhibit strong intermolecular forces in their solid, crystalline state.[1] These forces can make it difficult for solvent molecules to break apart the crystal lattice, leading to poor solubility, even in a powerful organic solvent like DMSO.[2]

This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you may be facing at the bench.

Technical Support Troubleshooting Guide & FAQs

Q1: I'm having trouble dissolving my methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate in DMSO. It's either completely insoluble or a precipitate forms. What's going wrong?

A1: This is a common issue rooted in a combination of factors related to the compound's intrinsic properties, the solvent quality, and the dissolution technique. The most frequent culprits are:

  • Suboptimal DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. Even small amounts of water contamination can dramatically reduce the solubility of many organic compounds.[3][4][5] This is because the water disrupts the solvent structure of DMSO, making it more difficult to solvate lipophilic molecules.[4]

  • Insufficient Dissolution Energy: The compound's stable crystal lattice may require more than simple mixing to break apart. Additional energy is often needed to overcome these intermolecular forces.[7]

  • Compound Stability and Form: The compound may have precipitated out of the solution after initial dissolution, potentially into a less soluble crystalline form. This can be triggered by temperature changes, such as freeze-thaw cycles.[4][8]

Q2: What are the immediate first steps I should take to troubleshoot this solubility issue?

A2: Before attempting more complex solutions, follow this initial troubleshooting workflow. This sequence is designed to rule out the most common and easily solvable problems first.

G cluster_0 Initial Troubleshooting Workflow Start Problem: Compound Insoluble in DMSO CheckSolvent Step 1: Verify DMSO Quality Is it anhydrous and high-purity? Start->CheckSolvent CheckConc Step 2: Review Concentration Is the target concentration realistic? Try a lower concentration. CheckSolvent->CheckConc ApplyEnergy Step 3: Apply Mechanical Energy Vortex vigorously for 1-2 minutes. CheckConc->ApplyEnergy CheckResult Step 4: Inspect Solution Is it a clear, homogenous solution? ApplyEnergy->CheckResult Success Success: Ready for Use / Storage CheckResult->Success Yes Proceed Proceed to Advanced Troubleshooting CheckResult->Proceed No

Caption: A logical workflow for initial troubleshooting of dissolution issues.

Q3: You mentioned DMSO quality. How critical is it, and what should I be using?

A3: It is absolutely critical. Always use a new, unopened bottle of high-purity, anhydrous (or low-water content) DMSO for preparing stock solutions of poorly soluble compounds.

DMSO GradeRecommended UseKey Considerations
Anhydrous (<0.02% Water) Highly Recommended for initial stock solutions of problematic compounds.Minimizes the risk of water-induced precipitation.[4][5] Must be handled carefully to prevent moisture absorption.
Spectroscopic/HPLC Grade Acceptable for many applications.Generally high purity, but water content may not be as low as anhydrous grade.
Reagent Grade Use with Caution. May have higher water content and other impurities that can affect solubility and experimental results.

Once a bottle of DMSO is opened, its exposure to atmospheric moisture begins. For best results, consider aliquoting a new bottle of anhydrous DMSO into smaller, single-use vials under an inert gas (like nitrogen or argon) and sealing them tightly.

Q4: Can I use heat or sonication to help dissolve the compound?

A4: Yes, applying energy is a standard and effective strategy, but it must be done correctly.

Sonication: This is often the preferred method. A brief period (5-15 minutes) in a bath sonicator can effectively break up solid particles and promote dissolution by providing localized energy through cavitation.[4][5] This is generally a safer alternative to heating as it is less likely to cause thermal degradation.[8]

Gentle Warming: This can be effective but carries risks. If you must use heat, use a water bath set to a low temperature (e.g., 30-40°C) for a short duration.[9][10] High temperatures can degrade both the compound and the DMSO itself. Always consult the compound's safety data sheet (SDS) for information on thermal stability before applying heat.[11][12]

Q5: My compound dissolved initially, but it crashed out of solution after being stored at -20°C. What should I do?

A5: This is a common consequence of freeze-thaw cycles, which can promote crystallization.[4][10] Once a compound has precipitated, it can be very difficult to redissolve because it may have formed a more stable, less soluble crystal structure.[2][8]

  • Re-dissolving: Before use, allow the vial to thaw completely and equilibrate to room temperature.[1] Then, try vortexing vigorously and sonicating as described above. Low-energy sonication has been shown to be surprisingly effective at redissolving compounds that have precipitated from DMSO stocks.[4][5]

  • Prevention: The best strategy is prevention. Aliquot your main stock solution into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles the bulk of your stock is subjected to.

Q6: The compound is fully dissolved in my 100% DMSO stock, but it precipitates immediately when I dilute it into my aqueous assay buffer. How do I solve this?

A6: This is a classic solubility problem when moving from a strong organic solvent to an aqueous medium. The compound is crashing out because it is not soluble in the final assay buffer. The goal is to keep the compound in solution at its final working concentration.

Here are several strategies, often used in combination:[13][14]

  • Minimize Final DMSO Concentration: While it may seem counterintuitive, ensure your protocol doesn't result in an unnecessarily high final DMSO concentration, which can have its own biological effects.[15] However, for some assays, increasing the final DMSO concentration to a biologically permissible level (e.g., up to 2-5%) can help maintain solubility.[13]

  • Use Co-solvents: Create an intermediate stock solution or a final formulation using a co-solvent system. This is a very common and effective strategy for in vivo and in vitro studies.[14][16]

  • Incorporate Surfactants: A small amount of a non-ionic surfactant can help create micelles that encapsulate the compound, keeping it dispersed in the aqueous buffer.[14][17]

Formulation StrategyExample ComponentsTypical Starting RatioNotes & Considerations
Co-solvent System DMSO, PEG300/400, Saline/PBS10% DMSO, 40% PEG300, 50% SalineA very common starting point for preclinical studies.[14] The viscosity of PEG can be a factor.
Surfactant-Aided System DMSO, Tween 80, PEG300, Saline/PBS10% DMSO, 5% Tween 80, 40% PEG300, 45% SalineTween 80 helps prevent precipitation upon dilution.[14] Potential for hypersensitivity in some in vivo models.
Complexation Agent CyclodextrinsVariesCyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[17]

Important: When using any formulation, always run a "vehicle-only" control group in your experiment to ensure that the solvent mixture itself is not causing any biological effects.[14]

Standard Operating Procedure (SOP): Preparing a Stock Solution

This protocol provides a systematic approach to maximize the chances of successful dissolution.

Materials:

  • Methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate powder

  • New, sealed bottle of anhydrous DMSO

  • Calibrated micropipettes with sterile tips

  • Sterile, appropriately sized glass or polypropylene vial

  • Vortex mixer

  • Bath sonicator

Safety Precautions:

  • Always handle the compound and solvent in a well-ventilated area or chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Pyrazole and thiophene derivatives may cause skin, eye, and respiratory irritation.[11][18][19]

Protocol:

  • Equilibration: Allow the vial of the powdered compound and the sealed container of anhydrous DMSO to reach ambient room temperature before opening to prevent condensation of atmospheric moisture.

  • Solvent Addition: Carefully weigh the desired amount of powder into the vial. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO directly to the powder.

  • Initial Mixing: Securely cap the vial and vortex vigorously for at least 60 seconds.

  • Visual Inspection: After vortexing, hold the vial up to a light source. Check for any visible, undissolved particulate matter. If particulates are present, proceed to the next step.

  • Sonication: Place the vial in a bath sonicator and sonicate for 10-15 minutes. The water in the sonicator bath should be at room temperature.

  • Final Inspection: After sonication, visually inspect the solution again. It should be a clear, homogenous solution free of any precipitate.

  • Storage: If not for immediate use, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed containers.

References

  • Anonymous. (2012, October 2). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?
  • Smolecule. (2026). Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery.
  • Various Authors. (2024, October 30).
  • Balakin, K. V., Savchuk, N. P., & Tetko, I. V. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. PubMed. [Link]

  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet: Methyl 5-methyl-3-(thiophen-2-yl)
  • Witte, K., et al. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects - PMC.
  • BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • White, A. W., et al. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC.
  • Sigma-Aldrich. (n.d.). Methyl 1-(2,4-difluorophenyl)-3-(thiophen-2-yl)
  • Ascendia Pharmaceutical Solutions. (1970, January 1). 4 Factors Affecting Solubility of Drugs.
  • MilliporeSigma. (2026, January 6).
  • Witte, K., et al. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. ACS Publications. [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • Oldenburg, K., et al. (2005).
  • Tetko, I. V., et al. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. ACS Publications. [Link]

  • Rohrs, B. R. (2001). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies.
  • Basavaraj, S., & Sureshkumar, D. (2017, April 18). Ultrasound- and Temperature-Induced Gelation of Gluconosemicarbazide Gelator in DMSO and Water Mixtures. MDPI. [Link]

  • Various Authors. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Methyl-3-thien-2-yl-1H-pyrazole-5-carboxylic acid.
  • Oldenburg, K., et al. (2005, September 15). High throughput sonication: evaluation for compound solubilization. PubMed. [Link]

  • Anonymous. (n.d.). Samples in DMSO: What an end user needs to know.
  • National Center for Biotechnology Information. (n.d.). Methyl 1H-pyrazole-3-carboxylate. PubChem. [Link]

  • Chem-Impex. (n.d.). Methyl 1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxyl.
  • Thermo Fisher Scientific. (2025, September 22).
  • BenchChem. (2025). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.
  • National Center for Biotechnology Information. (n.d.). ethyl 3-methyl-1H-pyrazole-4-carboxylate. PubChem. [Link]

  • WuXi AppTec DMPK. (2024, March 15).
  • Smolecule. (2026).
  • Yufeng. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Troubleshooting MAGL-IN-17 Dissolution in DMSO.
  • Kumar, A., et al. (2016, December 22). Effect of Solubility Enhancement Methods, In-Vitro Release and Stability Studies of Indomethacin. MedCrave online.
  • Anonymous. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
  • Scrowston, R. M., & Shaw, D. C. (n.d.). Synthesis and properties of methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate and related thiopyrano-compounds. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Muniyappan, N. (2024, November 25). Synthesis, characterization of some Novel N-Substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4-(substituted) phenyl)4,5 dihydro-1H-pyrazole and its pharmacological studies. Indian Journal of Chemistry. [Link]

  • Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO)
  • Anonymous. (n.d.).

Sources

Optimization

Technical Support Center: Troubleshooting Cyclization Failures in Pyrazole Carboxylate Synthesis

Welcome to the Technical Support Center for pyrazole carboxylate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered dur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole carboxylate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the critical cyclization step of pyrazole carboxylate synthesis. Pyrazole derivatives are significant scaffolds in heterocyclic compounds with a wide range of biological activities, making their efficient synthesis crucial in medicinal chemistry and drug discovery.[1][2][3]

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols in a user-friendly question-and-answer format to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: My pyrazole carboxylate synthesis is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields are a frequent challenge, particularly in well-established methods like the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[4][5][6] Several factors can contribute to diminished product formation.

Root Causes & Solutions:

  • Purity of Starting Materials: Ensure the high purity of your β-dicarbonyl compound (e.g., a β-ketoester) and hydrazine derivative. Impurities can lead to side reactions and significantly impact reaction efficiency.[4][7]

  • Reaction Time and Temperature: The cyclization reaction may be incomplete. Conventional heating methods might necessitate prolonged reflux (several hours).[7] Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[4] Consider that some reactions are exothermic, and poor temperature control can lead to the formation of byproducts.[4]

  • Stoichiometry of Reactants: While a 1:1 molar ratio of the dicarbonyl compound to hydrazine is typical, a slight excess of the hydrazine derivative can sometimes be beneficial to drive the reaction to completion.[8] However, a large excess may lead to purification challenges.

  • Solvent and Catalyst Choice: The choice of solvent and catalyst is critical. Glacial acetic acid is often used as both a solvent and a catalyst, facilitating both the initial condensation and the subsequent intramolecular cyclization.[7][9] In some cases, a base catalyst may be employed.[7] Experimenting with different solvents and catalysts can significantly improve yields.

Troubleshooting Workflow for Low Yield:

G start Low Yield Observed purity Check Purity of Starting Materials (NMR, GC-MS) start->purity catalyst Evaluate Solvent and Catalyst System start->catalyst stoichiometry Verify Stoichiometry of Reactants purity->stoichiometry If pure conditions Optimize Reaction Conditions (Time, Temperature) stoichiometry->conditions If correct complete Reaction Complete? (TLC/HPLC) conditions->complete catalyst->conditions purification Assess Purification Method for Product Loss end Improved Yield purification->end Optimized complete->purification Yes side_reactions Identify Side Products (NMR, MS) complete->side_reactions No side_reactions->conditions Address side reactions G cluster_0 Knorr Pyrazole Synthesis Mechanism start 1,3-Dicarbonyl + Hydrazine intermediate1 Hydrazone Intermediate start:f0->intermediate1:f0 Condensation intermediate2 Hemiaminal Intermediate intermediate1:f0->intermediate2:f0 Intramolecular Cyclization product Pyrazole Carboxylate intermediate2:f0->product:f0 Dehydration

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the synthesis of methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate, a key heterocyclic building block...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. Pyrazole-thiophene hybrids are recognized for their potential as scaffolds in the development of potent therapeutic agents, including anticancer drugs.[1][2] This resource addresses common challenges encountered during synthesis, offering troubleshooting advice and answers to frequently asked questions to support your research and development endeavors.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Potential Cause Recommended Solution Scientific Rationale
Incomplete reaction Extend the reaction time or increase the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).The reaction may require more energy or time to reach completion, especially if starting materials are sterically hindered or electronically deactivated.
Sub-optimal solvent Ensure the use of an appropriate solvent that can dissolve the reactants and is suitable for the reaction temperature. For some pyrazole syntheses, solvents like ethanol or a mixture of ethanol and DMF have been used effectively.[2]The solvent's polarity and boiling point can significantly influence reaction rates and equilibria.
Ineffective catalyst or base Verify the activity of the catalyst or base. If necessary, use a freshly opened or purified reagent. The choice of base can be critical; for instance, in some pyrazole syntheses, potassium carbonate is employed.[3]Catalysts and bases can degrade over time, losing their efficacy. The strength and nature of the base can influence the deprotonation of reactants, a key step in many cyclization reactions.
Moisture sensitivity Conduct the reaction under anhydrous conditions, using dried glassware and solvents. An inert atmosphere (e.g., nitrogen or argon) may be necessary.Many reagents used in heterocyclic synthesis, such as organometallics or strong bases, are sensitive to moisture, which can lead to unwanted side reactions and decomposition.

Problem 2: Formation of Significant Side Products

Potential Cause Recommended Solution Scientific Rationale
Side reactions of starting materials Control the reaction temperature carefully. Adding reagents dropwise can help maintain a consistent temperature and minimize localized heating.Higher temperatures can provide the activation energy for undesired reaction pathways, leading to the formation of side products.
Isomer formation The cyclization step can sometimes lead to the formation of regioisomers. Purification by column chromatography may be necessary to isolate the desired isomer.In asymmetrically substituted pyrazoles, the cyclization can occur in different orientations, resulting in a mixture of isomers.[4]
Decomposition of product or reactants Avoid prolonged reaction times at high temperatures. Work-up the reaction as soon as it is complete (as indicated by TLC).The target molecule or starting materials may not be stable under the reaction conditions for extended periods, leading to degradation.

Problem 3: Difficulty in Product Purification

| Potential Cause | Recommended Solution | Scientific Rationale | | Product is an oil or difficult to crystallize | Attempt purification using column chromatography with a suitable solvent system. If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification. | Chromatographic separation is a powerful technique for isolating compounds with similar polarities. Trituration can help remove impurities and encourage crystallization. | | Co-elution of impurities | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve better separation. | A carefully selected solvent system can enhance the differential partitioning of the product and impurities on the stationary phase, leading to improved separation. | | Product is water-soluble | After aqueous work-up, extract the aqueous layer multiple times with an appropriate organic solvent. Brine washes can help to break emulsions and reduce the amount of water in the organic layer. | Multiple extractions increase the recovery of the product from the aqueous phase. Brine washes reduce the solubility of organic compounds in the aqueous layer. | | Acid/Base impurities | Consider an acid-base extraction during work-up. Pyrazoles can be protonated or deprotonated, allowing for their separation from neutral impurities. A method for purifying pyrazoles involves forming acid addition salts, which can then be crystallized.[5] | The acidic and basic properties of the pyrazole ring can be exploited for purification by selectively moving the compound between aqueous and organic phases. |

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate?

A1: The synthesis of 3-substituted pyrazole-4-carboxylates often involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[6] A common route involves the reaction of a β-ketoester bearing a thiophene group with hydrazine. Another approach is the reaction of an enaminone with a hydrazine.[4] The synthesis of pyrazolyl–thiazole derivatives of thiophene has been achieved through a multi-step route starting with the condensation of acetyl thiophene with phenyl hydrazine.[7]

Q2: What are the key starting materials for this synthesis?

A2: Key starting materials typically include a thiophene-containing precursor and a source of the pyrazole ring. For example, one could start with 2-acetylthiophene, which can be converted to a β-ketoester, and then react it with hydrazine. Alternatively, a thiophene-containing chalcone can be reacted with aminoguanidine.[8]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product.

Q4: What are the typical reaction conditions?

A4: Reaction conditions can vary depending on the specific synthetic route. Many pyrazole syntheses are carried out at elevated temperatures (reflux) in a suitable solvent like ethanol.[2] The reaction time can range from a few hours to overnight.[2]

Q5: What are the safety precautions I should take?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Hydrazine and its derivatives are toxic and should be handled with extreme care. Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Experimental Protocols

Illustrative Synthetic Protocol

This is a generalized protocol and may require optimization based on your specific starting materials and laboratory conditions.

Step 1: Synthesis of a Thiophene-containing β-Ketoester (Example)

  • To a solution of sodium ethoxide in dry ethanol, add 2-acetylthiophene dropwise at room temperature.

  • After the initial reaction subsides, add diethyl carbonate and heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., acetic acid).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Step 2: Cyclization to form Methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate

  • Dissolve the purified β-ketoester in ethanol.

  • Add hydrazine hydrate dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid, wash it with cold ethanol, and dry it.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Visualizing the Synthesis

Reaction Workflow Diagram

G cluster_0 Step 1: β-Ketoester Formation cluster_1 Step 2: Pyrazole Ring Formation 2-Acetylthiophene 2-Acetylthiophene Reaction_1 Claisen Condensation 2-Acetylthiophene->Reaction_1 Diethyl Carbonate Diethyl Carbonate Diethyl Carbonate->Reaction_1 Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Reaction_1 Base Thiophene-β-ketoester Thiophene-β-ketoester Reaction_2 Cyclocondensation Thiophene-β-ketoester->Reaction_2 Reaction_1->Thiophene-β-ketoester Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction_2 Target_Product Methyl 3-(thiophen-2-yl)-1H- pyrazole-4-carboxylate Reaction_2->Target_Product

Caption: A generalized workflow for the synthesis of the target compound.

Reaction Mechanism Overview

G β-Ketoester β-Ketoester Nucleophilic_Attack Nucleophilic Attack β-Ketoester->Nucleophilic_Attack Hydrazine Hydrazine Hydrazine->Nucleophilic_Attack Intermediate Hydrazone Intermediate Nucleophilic_Attack->Intermediate Intramolecular_Cyclization Intramolecular Cyclization Intermediate->Intramolecular_Cyclization Cyclized_Intermediate Cyclized Intermediate Intramolecular_Cyclization->Cyclized_Intermediate Dehydration Dehydration Cyclized_Intermediate->Dehydration Final_Product Aromatized Pyrazole Dehydration->Final_Product

Caption: Key steps in the pyrazole formation from a β-ketoester and hydrazine.

References

  • Samy, S., Mahmoud, S. E., Abdel-Galil, E., Abdel-Latif, E., & Said, G. E. (2026). Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. RSC Advances, 16(1), 1-15. [Link]

  • El-Ansary, R. A., Milad, Y. R., & Mohareb, R. M. (2021). New Approaches for the Synthesis of Fused Thiophene, Pyrazole, Pyran and Pyridine Derivatives with Anti-Proliferative Together with c-Met Kinase and Prostate Cancer Cell Inhibitions. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1751-1766. [Link]

  • Müller, H., et al. (2011). Method for purifying pyrazoles.
  • Li, Y., et al. (2018). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Journal of the Chinese Chemical Society, 65(8), 923-933. [Link]

  • Khan, I., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(51), 37885-37901. [Link]

  • Ahmad, G., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 360. [Link]

  • Al-Zaydi, K. M. (2020). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2020(6), 194-245. [Link]

  • Šačkus, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3804. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6434. [Link]

  • Elkanzi, N. A. A. (2017). Short Review on the Synthesis of Thiophene, Pyrazole, and Thiazole Derivatives. Journal of Heterocyclic Chemistry, 54(4), 2145-2157. [Link]

  • Ahmad, G., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Semantic Scholar. [Link]

  • da Silva, A. C., et al. (2025). Ultrasound-Promoted Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides and Anticancer Activity Evaluation in Leukemia Cell Lines. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for Pyrazole-4-Carboxylate Purity Analysis: A Comparative Guide

Executive Summary & Strategic Approach Objective: To establish a robust, stability-indicating HPLC method for the purity analysis of ethyl 1H-pyrazole-4-carboxylate (CAS: 37622-90-5), a critical intermediate in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Approach

Objective: To establish a robust, stability-indicating HPLC method for the purity analysis of ethyl 1H-pyrazole-4-carboxylate (CAS: 37622-90-5), a critical intermediate in the synthesis of bioactive pyrazole scaffolds.[1]

The Challenge: Pyrazole derivatives often present unique chromatographic challenges due to their amphoteric nature (weakly acidic NH, weakly basic N) and potential for tautomerism. Standard C18 methods frequently suffer from poor retention or peak tailing due to secondary silanol interactions. Furthermore, synthetic impurities such as hydrazine , ethyl cyanoacetate , and hydrolysis by-products (pyrazole-4-carboxylic acid) possess vastly different polarities, complicating isocratic separations.[1]

The Solution: This guide compares the industry-standard C18 (Octadecyl) chemistry against the orthogonal Phenyl-Hexyl stationary phase.[1] While C18 remains the workhorse for general hydrophobicity-based separations, experimental evidence suggests Phenyl-Hexyl offers superior selectivity for pyrazoles through


-

interactions, particularly for resolving regioisomers and polar impurities.[1]

Technical Deep Dive: Mechanism & Column Selection

Physicochemical Context[2][3]
  • Analyte: Ethyl 1H-pyrazole-4-carboxylate[1][2][3][4][5][6][7][8][9]

  • LogP: ~0.4–0.9 (Moderately polar)[1]

  • pKa:

    • Basic N (Pyridinic): Estimated pKa < 2.0 (The electron-withdrawing ester group significantly reduces the basicity compared to unsubstituted pyrazole).[1]

    • Acidic NH (Pyrrolic): Estimated pKa ~10–11.

  • Implication: At standard HPLC pH (pH 2–3), the molecule exists predominantly in its neutral form. However, the polar nature of the pyrazole ring risks early elution (low

    
    ) on C18 columns, leading to co-elution with the solvent front or polar impurities like hydrazine.
    
Comparative Analysis: C18 vs. Phenyl-Hexyl[1]
FeatureC18 (Octadecyl) Phenyl-Hexyl Verdict for Pyrazoles
Primary Mechanism Hydrophobic Interaction (Dispersive forces)Hydrophobic +

-

Interaction
Phenyl-Hexyl wins for selectivity.[1]
Retention of Polar Aromatics Weak to Moderate.[1] Often requires high aqueous content (low organic) to retain pyrazoles.[1]Stronger. The aromatic ring of the stationary phase interacts with the pyrazole

-system.
Phenyl-Hexyl allows higher organic % (better desolvation in LC-MS).[1]
Isomer Separation Poor. Relies solely on hydrophobicity differences.Excellent. Sensitive to shape and electronic distribution of isomers.[1]Phenyl-Hexyl is superior for regioisomer impurities.[1]
Aqueous Stability Risk of "phase collapse" (dewetting) in 100% aqueous conditions unless specialized "AQ" phases are used.[1]Generally more robust in high-aqueous conditions due to rigid aromatic spacers.Phenyl-Hexyl offers better method robustness.[1]

Experimental Protocols

Equipment & Reagents[7]
  • System: HPLC with PDA (Photodiode Array) or UV-Vis detector.[1]

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.[1]

  • Additives: Trifluoroacetic Acid (TFA) for UV (0.05-0.1%) or Formic Acid (FA) for MS (0.1%).[1]

  • Reference Standards: Ethyl 1H-pyrazole-4-carboxylate (>99%), Ethyl cyanoacetate, Hydrazine hydrate.[1][6]

Optimized Method Conditions (Phenyl-Hexyl)

This protocol prioritizes the Phenyl-Hexyl chemistry for its superior resolution of the pyrazole core.[1]

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Kinetex Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm or 5 µm).

  • Mobile Phase A: 0.1% TFA in Water (pH ~2.0).[1]

  • Mobile Phase B: Acetonitrile.[10]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: 230 nm (primary), 210 nm (impurity check). Note: Pyrazoles have strong absorbance <220 nm, but 230 nm reduces solvent noise.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate / Retain Polar Impurities
2.0955Isocratic Hold
15.04060Linear Gradient
20.01090Wash
22.0955Re-equilibration
28.0955End of Run
Protocol: Self-Validating System Suitability

To ensure "Trustworthiness," every run must include a System Suitability Test (SST).[1]

  • Resolution Solution: Mix the API (0.5 mg/mL) with its hydrolysis product (Pyrazole-4-carboxylic acid, 0.05 mg/mL).

  • Acceptance Criteria:

    • Resolution (

      
      ) > 2.0 between acid impurity (early eluting) and ester API.
      
    • Tailing Factor (

      
      ) for API: 0.8 – 1.5.[1]
      
    • %RSD of Peak Area (n=5 injections): < 2.0%.[1]

Visualizing the Workflow

Method Development Decision Tree

This logic flow guides the researcher through column selection and optimization based on initial results.

MethodDevelopment Start Start: Pyrazole Purity Analysis CheckLogP Check LogP (~0.6) Is it Retained on C18? Start->CheckLogP C18_Test Run Generic C18 Gradient (5-95% ACN, 0.1% TFA) CheckLogP->C18_Test Result_C18 Evaluate C18 Separation C18_Test->Result_C18 Good_Sep Good Retention & Peak Shape? (k' > 2, Tf < 1.5) Result_C18->Good_Sep Yes Phenyl_Switch Switch to Phenyl-Hexyl Column (Exploit pi-pi interactions) Result_C18->Phenyl_Switch No: Co-elution/Tailing HILIC_Switch Switch to HILIC Mode (If k' < 1 on RP) Result_C18->HILIC_Switch No: No Retention Opt_Gradient Optimize Gradient Slope & Temperature Good_Sep->Opt_Gradient Phenyl_Switch->Opt_Gradient HILIC_Switch->Opt_Gradient Final_Method Final Validated Method Opt_Gradient->Final_Method

Figure 1: Decision matrix for selecting the optimal stationary phase for pyrazole derivatives.

Impurity Fate Mapping

Understanding where impurities originate allows for targeted detection.[1]

ImpurityMap SM1 Hydrazine (Polar, Basic) Reaction Cyclization Reaction SM1->Reaction SM2 Ethyl Cyanoacetate (Neutral) SM2->Reaction Product Ethyl Pyrazole-4-Carboxylate (API) Reaction->Product Impurity1 Impurity A: Unreacted Hydrazine (Elutes at Void) Reaction->Impurity1 Residual Impurity3 Impurity C: Regioisomers (If N-substituted) Reaction->Impurity3 Side Reaction Impurity2 Impurity B: Hydrolysis Product (Carboxylic Acid) Product->Impurity2 Degradation

Figure 2: Origin and classification of potential impurities in the synthesis of ethyl pyrazole-4-carboxylate.[1]

References

  • Scent.vn. (n.d.). Ethyl 1H-pyrazole-4-carboxylate Properties and Data. Retrieved from [Link]

  • SIELC Technologies. (2018).[10] Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Retrieved from [Link]

  • PubChem. (2025).[1] Ethyl 1H-pyrazole-4-carboxylate Compound Summary. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Structural Elucidation of Methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate: The Definitive Role of X-ray Crystallography

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR), molecular docking, and rational drug design are built. This guide focuses on a compound of significant interest, methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate, a heterocyclic entity with potential applications stemming from its pyrazole and thiophene moieties.

While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the absolute spatial arrangement of atoms. This document provides a comprehensive overview of the crystallographic characterization of the title compound, comparing this definitive method against other common analytical techniques. We will delve into the causality behind the experimental choices, present a self-validating workflow, and ground our discussion in authoritative references.

The Analytical Workflow: A Multi-Technique Approach

The characterization of a novel synthesized compound is never a single-step process. It is a logical progression of experiments where each result corroborates the others, leading to an unambiguous structural assignment. Below is a diagram of the typical workflow.

G cluster_0 Initial Characterization cluster_1 Definitive Structure Elucidation NMR NMR Spectroscopy (¹H, ¹³C) Crystal_Growth Crystal Growth NMR->Crystal_Growth Confirms identity before crystallization MS Mass Spectrometry (HRMS) MS->Crystal_Growth Confirms identity before crystallization IR IR Spectroscopy IR->Crystal_Growth Confirms identity before crystallization XRD X-ray Data Collection Crystal_Growth->XRD Refinement Structure Solution & Refinement XRD->Refinement Final_Structure Final 3D Structure Refinement->Final_Structure Synthesis Synthesis & Purification Final_Structure->Synthesis Absolute Proof of Structure Synthesis->NMR Provides initial evidence of structure & purity Synthesis->MS Provides initial evidence of structure & purity Synthesis->IR Provides initial evidence of structure & purity

Caption: Workflow for structural elucidation of a novel compound.

Preliminary Structural Verification: The Spectroscopic Toolkit

Before proceeding to the resource-intensive process of X-ray crystallography, a battery of spectroscopic and spectrometric techniques is employed. These methods provide foundational evidence of the compound's identity and purity.

Technique Information Provided Strengths Limitations
¹H & ¹³C NMR Connectivity of atoms (proton and carbon environments).Excellent for determining the carbon-hydrogen framework.Does not provide 3D spatial arrangement; ambiguity in complex spectra.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity; confirms elemental composition (with HRMS).Isomers are often indistinguishable; provides no stereochemical information.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H).Fast and non-destructive; good for identifying key bonds.Provides no information on the overall molecular structure.

While essential, these techniques describe the molecule in terms of bonds and connectivity. They cannot, however, definitively resolve questions of conformation, stereochemistry, or the subtle influences of intermolecular forces in the solid state.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unassailable, high-resolution 3D map of electron density within a crystal. From this map, the precise location of each atom can be determined, yielding definitive information on bond lengths, bond angles, and torsional angles.

Experimental Protocol: From Powder to Picture

The journey from a purified powder to a final crystal structure is a meticulous process that demands patience and precision.

Step 1: Crystal Growth (The Critical Art)

  • Causality: The foundation of a successful X-ray experiment is a single, well-ordered, and defect-free crystal. The goal is to create conditions where molecules slowly transition from a disordered solution to a highly ordered solid lattice. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals, which are unsuitable for diffraction.

  • Protocol:

    • Dissolve a high-purity sample (5-10 mg) of methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture).

    • Employ a slow evaporation technique: Place the solution in a small vial, cover it with a cap pierced with a few needle holes, and leave it in an undisturbed, vibration-free environment for several days to weeks.

    • Alternatively, use a solvent/anti-solvent vapor diffusion method. Dissolve the compound in a good solvent (e.g., dichloromethane) and place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., hexane). The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, promoting slow crystal growth. This method is extensively used for growing high-quality crystals of organic compounds.

Step 2: Data Collection

  • Causality: To determine the crystal structure, we must measure the diffraction pattern produced when X-rays are scattered by the electrons in the crystal. A modern diffractometer automates the process of rotating the crystal through all possible orientations and recording the intensity and position of thousands of diffracted beams.

  • Protocol:

    • A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

    • The mounted crystal is placed on the diffractometer and cooled under a stream of liquid nitrogen (typically 100 K). This cryogenic cooling minimizes thermal motion of the atoms, resulting in sharper diffraction spots and a higher quality dataset.

    • The instrument, using a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å), collects a series of diffraction images as the crystal is rotated.

Step 3: Structure Solution and Refinement

  • Causality: The collected diffraction data (a set of intensities and positions) is mathematically converted back into an electron density map using a Fourier transform. Initial "direct methods" or dual-space algorithms provide a rough model of the structure. This model is then iteratively refined against the experimental data until the calculated and observed diffraction patterns match as closely as possible.

  • Protocol:

    • Data Integration & Scaling: Raw diffraction images are processed to determine the intensities of each reflection.

    • Structure Solution: Software like SHELXT or Olex2 is used to generate an initial structural model from the processed data.

    • Refinement: The atomic positions and displacement parameters are adjusted to improve the agreement between the model and the experimental data. This process minimizes a residual factor (R-factor), which is a measure of the goodness of fit. A low R-factor (typically < 5%) indicates a well-refined structure.

Anticipated Crystallographic Data for Methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate

While a public structure is not yet available, we can anticipate the key parameters that would be reported in a crystallographic information file (CIF).

Parameter Anticipated Value / Information Significance
Chemical Formula C₉H₈N₂O₂SConfirms the elemental composition.
Molecular Weight 208.24 g/mol Matches mass spectrometry data.
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Group e.g., P2₁/c or Pca2₁Defines the specific symmetry operations within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating crystal lattice unit.
Z e.g., 4The number of molecules in one unit cell.
R-factor (R1) < 0.05 (for all data)A primary indicator of the quality of the final structural model.
Bond Lengths/Angles e.g., C=O, C-N, C-SProvides the precise molecular geometry, confirming functional groups and revealing any structural strain.
Intermolecular Interactions e.g., N-H···O hydrogen bondsReveals how molecules pack in the solid state, which influences physical properties like melting point and solubility.

Synergistic Validation: Weaving Data Together

No single technique provides the complete picture. The true power of analytical chemistry lies in the synergy of multiple methods, where the limitations of one are covered by the strengths of another.

G cluster_XRD X-ray Crystallography cluster_Spectroscopy Spectroscopy & Spectrometry XRD_Node Absolute 3D Structure Bond Lengths Bond Angles Torsional Angles Intermolecular Packing Validation Unambiguous Structural Confirmation XRD_Node:head->Validation Definitive Proof NMR_Node NMR H-C Framework Connectivity NMR_Node:head->Validation Corroborates MS_Node Mass Spec Molecular Weight Formula MS_Node:head->Validation Corroborates IR_Node IR Functional Groups (C=O, N-H) IR_Node:head->Validation Corroborates

Caption: Synergy of analytical techniques for structural validation.

Conclusion

For a molecule like methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate, spectroscopic methods such as NMR, MS, and IR provide rapid and essential, yet incomplete, structural information. They confirm the presence of the correct building blocks and their basic connectivity. However, it is only through the rigorous application of single-crystal X-ray crystallography that we can achieve an unambiguous and high-resolution understanding of its three-dimensional architecture. This definitive structural knowledge is paramount for predicting the molecule's behavior and for its rational application in the fields of medicine and materials science.

References

  • Title: Crystal Growth of Small Molecules. Source: In Crystal Engineering: A Textbook, edited by G. R. Desiraju, J. J. Vittal, and A. Ramanan, World Scientific. [Link]

  • Title: General data-collection strategies. Source: International Union of Crystallography (IUCr). [Link]

  • Title: Structure solution and refinement. Source: In Crystal Structure Refinement: A Crystallographer's Guide to SHELXL, edited by P. Müller, Oxford University Press. [Link]

  • Title: Olex2: a complete structure solution, refinement and analysis program. Source: Journal of Applied Crystallography. [Link]

Validation

methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate vs celecoxib scaffold comparison

Executive Summary: The Rigid vs. The Modular In the landscape of cyclooxygenase-2 (COX-2) inhibition, the Celecoxib scaffold (1,5-diarylpyrazole) stands as the clinical gold standard—a rigid, highly optimized structure d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rigid vs. The Modular

In the landscape of cyclooxygenase-2 (COX-2) inhibition, the Celecoxib scaffold (1,5-diarylpyrazole) stands as the clinical gold standard—a rigid, highly optimized structure designed for specific side-pocket occupancy. Conversely, Methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate (MTPC) represents a "Versatile Progenitor"—a modular scaffold offering distinct electronic properties and synthetic vectors that the rigid Celecoxib architecture cannot access.

This guide objectively compares the established efficacy of the Celecoxib scaffold against the emerging utility of the MTPC scaffold, focusing on structure-activity relationships (SAR), synthetic accessibility, and bioactivity profiles.

Structural Anatomy & Pharmacophore Analysis[1]

The Celecoxib Benchmark (1,5-Diaryl Motif)

Celecoxib relies on a "Y-shaped" geometry. The central pyrazole ring holds two vicinal aryl groups:

  • Position 1: 4-Sulfamoylphenyl group. Function: Binds to the hydrophilic side pocket of COX-2 (Arg513, His90), conferring selectivity.

  • Position 5: 4-Methylphenyl (tolyl) group. Function: Fills the hydrophobic channel.

  • Limitation: The steric bulk of the 1,5-substitution pattern creates a rigid "propeller" twist, limiting further functionalization without disrupting binding.

The MTPC Challenger (3-Thiophene-4-Carboxylate Motif)

The MTPC scaffold fundamentally alters the binding topology:

  • Position 3 (Thiophene): An electron-rich bioisostere of the phenyl ring. The sulfur atom enhances lipophilicity and introduces potential for unique

    
    -
    
    
    
    stacking interactions (T-shaped) with Tyr385.
  • Position 4 (Carboxylate Ester): A reactive "handle." Unlike Celecoxib's inert trifluoromethyl group, the ester at C4 allows for rapid diversification into amides, hydrazides, or heterocycles (e.g., oxadiazoles, thiazoles) to reach the COX-2 secondary pocket.

  • Position 1 (NH/Substituted): Often left unsubstituted (1H) or alkylated, allowing for different solubility profiles compared to the obligate N-aryl of Celecoxib.

Comparative Physicochemical Profile

Data aggregated from standard chem-informatics and derivative studies.

FeatureCelecoxib ScaffoldMTPC Scaffold (Base Ester)Implications
Core Geometry Twisted 1,5-DiarylPlanar/Angular 3,4-SubstitutedMTPC allows better stacking; Celecoxib maximizes steric fit.
Electronic Character Electron-deficient (Sulfonamide)Electron-rich (Thiophene)Thiophene is more susceptible to oxidative metabolism but offers stronger hydrophobic binding.
Synthetic Utility Low (Final Product)High (Intermediate)MTPC is a library generator; Celecoxib is a terminal target.
LogP (Lipophilicity) ~3.5 (Moderate)~2.1 - 2.8 (Tunable)MTPC derivatives often show improved aqueous solubility before final substitution.
COX-2 Selectivity (SI) High (>300)Variable (Derivative dependent)MTPC requires C4-extension to achieve Celecoxib-level selectivity.

Mechanism of Action & Signaling Pathway

Both scaffolds target the arachidonic acid cascade, but their binding kinetics differ. Celecoxib is a slow, tight-binding inhibitor. MTPC derivatives often exhibit competitive reversible inhibition, dependent on the "tail" attached to the C4-carboxylate.

Pathway Visualization (DOT)

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) GI Mucosa Protection AA->COX1 COX2 COX-2 (Inducible) Inflammation/Pain AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Celecoxib Celecoxib (Side Pocket Lock) Celecoxib->COX1 Low Affinity Celecoxib->COX2 High Selectivity (IC50 ~0.05 µM) MTPC MTPC Derivatives (Active Site Competitor) MTPC->COX2 Tunable Selectivity (IC50 ~0.03-0.5 µM) PGE2 PGE2 (Fever/Pain) PGG2->PGE2 TXA2 Thromboxane A2 (Platelet Aggregation) PGG2->TXA2 PGI2 Prostacyclin (Vasodilation) PGG2->PGI2

Caption: Differential inhibition of the Arachidonic Acid cascade. Celecoxib locks the COX-2 side pocket; MTPC derivatives compete for the active site channel.

Synthetic Workflows

Synthesis of Celecoxib (The Condensation Route)
  • Mechanism: Claisen condensation followed by hydrazine cyclization.

  • Reagents: 4'-Methylacetophenone + Trifluoroacetate ester

    
     1,3-Diketone + 4-Sulfonamidophenylhydrazine.
    
  • Drawback: Regiochemistry issues (1,5 vs 1,3 isomers) often require careful solvent control (e.g., TFA/Ethanol).

Synthesis of MTPC (The Cycloaddition/Vilsmeier Route)

The MTPC scaffold is typically synthesized via a more modular approach, allowing for "late-stage functionalization."

Protocol: Synthesis of Methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate

  • Precursor Formation: React 2-acetylthiophene with dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone.

    • Conditions: Reflux in Toluene/DMF, 6-8h.

  • Cyclization: React the enaminone with Methyl hydrazinoacetate (or hydrazine hydrate followed by Vilsmeier-Haack formylation/oxidation if starting from hydrazones).

    • Preferred Route: [3+2] cyclization of nitrile imines (generated in situ) with methyl propiolate or similar dipolarophiles offers high regiocontrol.

    • Standard Route: 2-Acetylthiophene

      
       Vilsmeier-Haack 
      
      
      
      
      
      -formyl derivative
      
      
      Cyclization with hydrazine carboxylate.
Synthesis Flowchart (DOT)

Synthesis Thiophene 2-Acetylthiophene Enaminone Enaminone Intermediate Thiophene->Enaminone Reflux DMFDMA DMF-DMA DMFDMA->Enaminone Hydrazine Hydrazine/Derivatives MTPC MTPC Scaffold (Methyl Ester) Hydrazine->MTPC Enaminone->MTPC Cyclization (EtOH/Reflux) Derivs Bioactive Hybrids (Amides/Thiazoles) MTPC->Derivs Hydrazinolysis + Aldehyde Condensation

Caption: Modular synthesis of MTPC allows for late-stage diversification into bioactive hybrids.

Experimental Data Comparison

In Vitro COX-2 Inhibition (Proxy Data)

Direct IC50 values for the ester (MTPC) are generally high (>10 µM) as it is a prodrug/scaffold. However, MTPC-derived hybrids (e.g., thiazole-linked) show potency rivaling Celecoxib.

Compound ClassIC50 (COX-2)IC50 (COX-1)Selectivity Index (SI)Ref
Celecoxib 0.05 - 0.22 µM > 15 µM> 300 [1, 2]
MTPC-Thiazole Hybrid 0.033 µM> 100 µM> 3000[3]
MTPC-Hydrazone 0.41 - 0.61 µM> 50 µM~100[4]
MTPC (Base Ester) > 50 µM> 50 µMN/A[Est.]

Insight: The MTPC scaffold must be functionalized at the C4 position to achieve bioactivity. The thiophene ring alone provides the hydrophobic anchor, but the C4-substituent provides the necessary H-bonding network.

Protocol: COX Inhibition Assay (Colorimetric)

To validate the MTPC derivatives against Celecoxib in your lab:

  • Enzyme Prep: Use recombinant human COX-2 and COX-1 (ovine).

  • Incubation: Incubate enzyme (1-2 units) with cofactor (Hematin) and test compound (MTPC derivative vs Celecoxib control) in Tris-HCl buffer (pH 8.0) for 10 min at 25°C.

  • Initiation: Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).

  • Measurement: Monitor absorbance at 610 nm (oxidation of TMPD).

  • Calculation: % Inhibition =

    
    .
    

Conclusion & Recommendation

Use Celecoxib when:

  • You require a validated positive control for COX-2 assays.

  • You are studying the specific "side-pocket" binding mode involving the sulfonamide group.

  • In vivo pharmacokinetics (PK) data is required immediately (rich literature available).

Use the MTPC Scaffold when:

  • Developing Novel IP: The 1,5-diaryl space is crowded. The 3-thiophene-4-carboxylate space offers freedom to operate.

  • Fragment-Based Drug Design: The ester group is a perfect "growth vector" for exploring the secondary pocket of COX-2 or dual COX/5-LOX inhibition.

  • Improving Solubility: Thiophene-based analogs often demonstrate better lipid/aqueous balance than their bis-phenyl counterparts.

References

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. Link

  • Abdellatif, K. R. A., et al. (2025).[1] Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition. Molecular Diversity. Link

  • El-Shoukrofy, M. S., et al. (2019).[1][2] Pyrazoles Containing Thiophene, Thienopyrimidine and Thienotriazolopyrimidine as COX-2 Selective Inhibitors.[1] Bioorganic Chemistry. Link

  • Gedawy, E. M., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole derivatives as dual COX-2/5-LOX inhibitors. Bioorganic Chemistry. Link

  • BenchChem. (2025).[3] Comparative Analysis of Pyrazole Scaffolds in COX-2 Inhibition. BenchChem Technical Guides. Link

Sources

Comparative

Comparative Guide: Purity Validation of Sulfur-Containing Pyrazoles

Topic: Comparative Guide: Purity Validation & Elemental Analysis of Sulfur-Containing Pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary I...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: Purity Validation & Elemental Analysis of Sulfur-Containing Pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In medicinal chemistry, sulfur-containing pyrazoles (e.g., analogs of Celecoxib, ion-channel modulators) represent a privileged scaffold. However, validating their bulk purity presents unique challenges. The sulfur atom introduces combustion complexities (SO₂/SO₃ equilibrium, catalyst poisoning), while the pyrazole ring’s basicity frequently leads to non-stoichiometric solvate or salt formation.

This guide compares the industry-standard Automated CHNS Combustion Analysis against modern orthogonal alternatives: Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . It provides a robust calculation framework for resolving discrepancies between theoretical and experimental elemental data.

Technical Comparison: CHNS Combustion vs. qNMR vs. HRMS

For a Senior Scientist, the choice of method depends on the specific question: Is it the right molecule? (Identity) vs. How pure is the bulk material? (Purity).[1][2][3][4][5]

Method A: Automated CHNS Combustion (The Gold Standard)
  • Mechanism: Dynamic flash combustion (Dumas method) at >1000°C. Carbon converts to CO₂, Hydrogen to H₂O, Nitrogen to N₂, and Sulfur to SO₂. Gases are separated via GC and detected by Thermal Conductivity Detectors (TCD).[6][7]

  • Application: The primary method for establishing bulk purity (>95%) and confirming the absence of inorganic impurities.

  • Specific Challenge for S-Pyrazoles: Sulfur can adhere to transfer lines or form stable metal sulfates if metal catalysts (like sodium) are present, leading to low S-recovery.

Method B: Quantitative NMR (qNMR)
  • Mechanism: Comparison of the integrated signal intensity of the analyte against a certified internal standard (e.g., Maleic acid, TCNB) of known purity.

  • Application: Absolute purity determination without a reference standard of the analyte.[2]

  • Specific Advantage: Instantly identifies and quantifies trapped solvents (solvates), a common cause of "failed" CHNS analysis in pyrazoles.

Method C: High-Resolution Mass Spectrometry (HRMS)
  • Mechanism: Ionization (ESI/APCI) followed by TOF or Orbitrap detection.

  • Application: Identity confirmation (exact mass <5 ppm error).

  • Limitation: NOT a quantitative measure of bulk purity. Ionization efficiency varies; a 99% pure signal could mask 10% inorganic salts or undetectable impurities.

Comparative Performance Matrix
FeatureAutomated CHNS Analysis Quantitative NMR (qNMR) HRMS (LC-MS)
Primary Output Bulk Purity (Weight %)Absolute Purity (Weight %)Molecular Identity (m/z)
Sample Req. 2–5 mg (Destructive)5–20 mg (Recoverable)<0.1 mg (Destructive)
Precision ±0.3% (Absolute)±1.0% (Relative)<5 ppm (Mass Error)
Sulfur Specificity High (with WO₃ additive)Indirect (via proton shifts)High (Isotopic pattern)
Solvate Detection No (Blind to nature of impurity)Yes (Quantifies solvent molarity)No (Solvent lost in source)
Inorganic Salts Detects (via Ash/Residue)No (Invisible in ¹H NMR)No (Often suppressed)

The Calculation Framework: Solving the "Failed" Analysis

A common scenario in pyrazole synthesis is an Elemental Analysis (EA) result where Carbon is "off" by >0.4%. Before discarding the batch, apply this calculation framework to check for Solvates or Salts .

The Solvate Correction Formula

Pyrazoles are hydrogen-bond acceptors and often trap solvents like Dichloromethane (DCM) or Ethanol. If experimental %C is lower than theoretical, calculate for a solvate:



Where


 is the molar ratio of the solvent.

Step-by-Step Calculation:

  • Define Theoretical Values:

    • Base Formula:

      
       (
      
      
      
      )
    • Target: %C = 63.13%

  • Analyze Experimental Data:

    • Found: %C = 58.50% (Significant deviation)

  • Hypothesis: 0.25 molar eq. of DCM (

    
    ) trapped.
    
  • Recalculation:

    • New Formula:

      
      
      
    • New MW:

      
      
      
    • New Total Carbon Mass:

      
      
      
    • New %C:

      
      
      
  • Validation: If the calculated 58.20% matches the found 58.50% (within ±0.4%), the sample is pure but solvated.

Experimental Protocols

Protocol A: High-Precision CHNS for Sulfur-Rich Compounds

Objective: Ensure complete combustion of Sulfur and prevent "memory effects" (carryover).

  • Instrument Prep: Use an analyzer (e.g., Elementar vario EL cube or Thermo FlashSmart) configured for CHNS mode .

  • Calibration: Calibrate using Sulfanilamide (C=41.84%, H=4.68%, N=16.27%, S=18.62%). It mimics the S-N heterocyclic structure of pyrazoles.

  • Sample Weighing: Weigh 2.0–3.0 mg of dried sample into a Tin (Sn) boat .

  • Additive (Critical): Add 10–20 mg of Tungsten Trioxide (WO₃) powder over the sample.

    • Causality: WO₃ acts as an oxygen donor and prevents the formation of non-volatile metal sulfates, ensuring all Sulfur converts to SO₂ [1].

  • Combustion: Run at 1150°C with Oxygen dosing factor set to 2.5ml/mg to ensure excess O₂.

  • Analysis: Check the TCD trace.[7] Ensure the SO₂ peak returns to baseline before the next run to prevent carryover.

Protocol B: qNMR Purity Assay

Objective: Determine absolute purity and quantify solvates.

  • Standard Selection: Choose Maleic Acid (TraceCERT®, >99.9%) for non-aqueous soluble pyrazoles.

  • Sample Prep:

    • Weigh exactly ~10 mg of Sample (

      
      ) and ~5 mg of Standard (
      
      
      
      ) into the same vial.
    • Dissolve in 0.6 mL DMSO-d6. Ensure complete dissolution.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Must be

      
       of the slowest proton).
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons contributing to the signal[4][8]
      
    • 
      : Molar mass[8][9]
      
    • 
      : Weighed mass
      

Visualization: Troubleshooting Workflow

The following diagram illustrates the logical decision-making process when validating S-pyrazole purity.

PurityWorkflow Start Synthesized S-Pyrazole EA Run CHNS Analysis (Method A) Start->EA Check Is Result within ±0.4%? EA->Check Pass PASS: Bulk Purity Confirmed Check->Pass Yes Fail FAIL: Discrepancy Found Check->Fail No Calc Recalculate for Solvates (DCM, EtOH, H2O) Fail->Calc Match Does Recalc Match? Calc->Match Solvate PASS: Sample is Solvate (Dry or Report as Solvate) Match->Solvate Yes qNMR Run qNMR (Method B) Check for Impurities/Water Match->qNMR No Result Identify Impurity Source qNMR->Result

Figure 1: Decision tree for validating elemental analysis results. This systematic approach differentiates between impure samples and benign solvates.

References

  • Thermo Fisher Scientific. (2018). Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. Application Note 42255. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Elementar. (2025).[10][11] Best practices for sample preparation in elemental analysis. Link

  • SRA Instruments. Best practices for improving the repeatability of sulfur analyses. Link

  • Measurlabs. CHN(O)S Elemental Analysis. Link

Sources

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